molecular formula C5H11NO4S2 B13011040 N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide

N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide

Cat. No.: B13011040
M. Wt: 213.3 g/mol
InChI Key: DMNYOKNAAUNUKP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide is a chemical compound with the molecular formula C₅H₁₁NO₄S₂ and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a dioxidothietane ring and an ethanesulfonamide group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide typically involves the reaction of thietane-1,1-dioxide with ethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide is unique due to its specific combination of a dioxidothietane ring and an ethanesulfonamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H11NO4S2

Molecular Weight

213.3 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)ethanesulfonamide

InChI

InChI=1S/C5H11NO4S2/c1-2-12(9,10)6-5-3-11(7,8)4-5/h5-6H,2-4H2,1H3

InChI Key

DMNYOKNAAUNUKP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CS(=O)(=O)C1

Origin of Product

United States

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